molecular formula C28H19ClN2O5S B14106559 1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14106559
M. Wt: 531.0 g/mol
InChI Key: SCDLZPZPBWKZGB-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a methoxy group, a chloro group, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe final step often involves the formation of the chromeno[2,3-c]pyrrole core through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and its potential for diverse biological activities. The presence of the benzyloxy and methoxy groups, along with the chloro and thiazole moieties, contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C28H19ClN2O5S

Molecular Weight

531.0 g/mol

IUPAC Name

7-chloro-1-(3-methoxy-4-phenylmethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H19ClN2O5S/c1-34-22-13-17(7-9-21(22)35-15-16-5-3-2-4-6-16)24-23-25(32)19-14-18(29)8-10-20(19)36-26(23)27(33)31(24)28-30-11-12-37-28/h2-14,24H,15H2,1H3

InChI Key

SCDLZPZPBWKZGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)OCC6=CC=CC=C6

Origin of Product

United States

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